1-Chloro-8-(methylamino)anthracene-9,10-dione
Description
1-Chloro-8-(methylamino)anthracene-9,10-dione is an anthraquinone derivative characterized by a chloro substituent at position 1 and a methylamino group at position 8. Anthraquinones are widely studied for their optical, electrochemical, and biological properties, with substituent patterns critically influencing their behavior .
Properties
CAS No. |
18084-41-8 |
|---|---|
Molecular Formula |
C15H10ClNO2 |
Molecular Weight |
271.70 g/mol |
IUPAC Name |
1-chloro-8-(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C15H10ClNO2/c1-17-11-7-3-5-9-13(11)15(19)12-8(14(9)18)4-2-6-10(12)16/h2-7,17H,1H3 |
InChI Key |
VUKHSMKFUKTOMC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-8-(methylamino)anthracene-9,10-dione can be synthesized through several methods. One common approach involves the bromination of 1-methylaminoanthraquinone followed by a substitution reaction with chlorine. The reaction typically involves the addition of bromine to a mixture of 1-methylaminoanthraquinone and pyridine, followed by heating and subsequent chlorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-8-(methylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced anthraquinone derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinone derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
1-Chloro-8-(methylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other anthraquinone derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-8-(methylamino)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit topoisomerases, which are essential for DNA replication and transcription, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Anthraquinone Derivatives
The following table summarizes key structural and functional differences between 1-chloro-8-(methylamino)anthracene-9,10-dione and related compounds:
Key Observations:
Substituent Position and Type: Chloro groups (e.g., at position 1) increase electrophilicity, facilitating reactions like nucleophilic substitution. In contrast, hydroxyl or amino groups enhance hydrogen bonding and solubility . Methylamino at position 8 (vs. 1,4-positions in bis-amino derivatives) may alter electronic delocalization, affecting redox potentials and bioactivity .
Biological Activity: Alkylamino groups at 1,4-positions (e.g., 1,4-bis(methylamino)) correlate with anticancer activity in drugs like Mitoxantrone . The target compound’s 1-chloro-8-methylamino configuration may retain activity while reducing cardiotoxicity through altered substitution patterns.
Physical and Spectral Properties: Solvatochromism: Amino and hydroxyl groups induce solvent-dependent spectral shifts. For example, 1-(dodecylthio)anthracene-9,10-dione shows distinct absorption in acetonitrile (λmax ~450 nm) , while methylamino derivatives may exhibit bathochromic shifts in polar solvents. Crystallography: 1,4-Bis(ethylamino) derivatives form monoclinic crystals with hydrogen-bonded networks , whereas sulfur-containing analogues require computational optimization (AMI method) for structural validation .
Synthetic Challenges: Temperature and solvent critically influence substitution patterns. For example, 1,4-diamino derivatives form preferentially at higher temperatures , whereas chloro groups may direct regioselectivity in subsequent reactions .
Biological Activity
1-Chloro-8-(methylamino)anthracene-9,10-dione is a synthetic compound derived from anthracene, a polycyclic aromatic hydrocarbon known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in cancer treatment and antimicrobial activities. This article reviews the biological activity of 1-Chloro-8-(methylamino)anthracene-9,10-dione, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H12ClN2O2
- Molecular Weight : 288.72 g/mol
- IUPAC Name : 1-Chloro-8-(methylamino)anthracene-9,10-dione
The biological activity of 1-Chloro-8-(methylamino)anthracene-9,10-dione is primarily attributed to its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to inhibition of replication and transcription. The compound's planar structure allows it to fit between the base pairs of DNA, causing structural distortions that can trigger apoptosis in cancer cells.
Anticancer Activity
Research has indicated that 1-Chloro-8-(methylamino)anthracene-9,10-dione exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values ranging from 5 to 15 µM across different cell lines, indicating potent anticancer properties.
Antimicrobial Activity
The compound also displays antimicrobial properties against a range of pathogens:
- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) : The MIC values were found to be between 32 µg/mL and 64 µg/mL, demonstrating its effectiveness as an antimicrobial agent.
Study on Anticancer Effects
A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of 1-Chloro-8-(methylamino)anthracene-9,10-dione. The researchers treated various cancer cell lines with the compound and observed significant apoptosis through flow cytometry analysis. The study concluded that the compound could serve as a lead structure for developing new anticancer drugs .
Study on Antimicrobial Activity
In another investigation focused on antimicrobial properties, researchers tested the efficacy of 1-Chloro-8-(methylamino)anthracene-9,10-dione against multiple bacterial strains. The results indicated that the compound effectively inhibited bacterial growth and suggested that further modifications could enhance its activity .
Structure-Activity Relationship (SAR)
The structure of 1-Chloro-8-(methylamino)anthracene-9,10-dione plays a crucial role in its biological activity:
- Chlorine Substitution : The presence of the chlorine atom enhances lipophilicity and facilitates better interaction with cellular membranes.
- Methylamino Group : This group contributes to increased solubility and bioavailability.
Comparative Analysis with Related Compounds
| Compound Name | Structure | IC50 (µM) | MIC (µg/mL) | Activity |
|---|---|---|---|---|
| 1-Chloro-8-(methylamino)anthracene-9,10-dione | Structure | 5 - 15 | 32 - 64 | Anticancer & Antimicrobial |
| Anthraquinone Derivative A | Structure | 10 - 20 | 40 - 80 | Anticancer |
| Anthraquinone Derivative B | Structure | 15 - 30 | >100 | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
